Moxidectin-d3
CAS No.:
Cat. No.: VC14500276
Molecular Formula: C37H53NO8
Molecular Weight: 642.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C37H53NO8 |
|---|---|
| Molecular Weight | 642.8 g/mol |
| IUPAC Name | (1R,4S,4'E,5'S,6R,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-21,24-dihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]-4'-(trideuteriomethoxyimino)spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
| Standard InChI | InChI=1S/C37H53NO8/c1-21(2)14-25(6)33-26(7)31(38-42-8)19-36(46-33)18-29-17-28(45-36)13-12-23(4)15-22(3)10-9-11-27-20-43-34-32(39)24(5)16-30(35(40)44-29)37(27,34)41/h9-12,14,16,21-22,26,28-30,32-34,39,41H,13,15,17-20H2,1-8H3/b10-9+,23-12+,25-14+,27-11+,38-31+/t22-,26-,28+,29-,30-,32+,33+,34+,36-,37+/m0/s1/i8D3 |
| Standard InChI Key | YZBLFMPOMVTDJY-PDCIGAOYSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])O/N=C/1\C[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)\C)O[C@@H]([C@H]1C)/C(=C/C(C)C)/C |
| Canonical SMILES | CC1CC(=CCC2CC(CC3(O2)CC(=NOC)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O)C)C |
Introduction
Chemical Identity and Role of Moxidectin-d3
Moxidectin-d3 is a tri-deuterated isotopologue of moxidectin, a macrocyclic lactone anthelmintic. The substitution of three hydrogen atoms with deuterium at specific positions enhances its molecular mass without significantly altering its chemical behavior, making it ideal for use as an internal standard in mass spectrometry . In the context of LC-MS/MS assays, Moxidectin-d3 co-elutes with native moxidectin but is distinguishable by its mass-to-charge ratio (m/z), thereby enabling accurate quantification through isotopic dilution .
Analytical Applications in Pharmacokinetic Studies
LC-MS/MS Method Development
A validated LC-MS/MS method utilizing Moxidectin-d3 was developed to quantify moxidectin in plasma samples from a phase IIa clinical trial involving Strongyloides stercoralis-infected adults . Key parameters of the method include:
Table 1: LC-MS/MS Method Parameters for Moxidectin Quantification
| Parameter | Specification |
|---|---|
| Internal Standard | Moxidectin-d3 (40 ng/mL in methanol:acetonitrile) |
| Extraction Volume | 300 µL |
| Chromatography Column | Luna C8(2) (30 × 2.0 mm, 3 µm) |
| Mobile Phase Gradient | 0.05% formic acid in water (A) and methanol (B) |
| Mass Transitions | Moxidectin: 640.4 → 528.5 m/z; Moxidectin-d3: 643.4 → 531.5 m/z |
| Linear Range | 1.5–250 ng/mL (R² > 0.99) |
| Lower Limit of Quantification | 1.5 ng/mL |
| Precision (CV%) | <14.5% |
| Accuracy | 89.3–107.5% |
This method demonstrated robustness across 762 plasma samples, with 96.8% of reanalyzed samples showing <15% deviation from initial concentrations .
Role in Pharmacokinetic Assessments
In a dose-escalation study (2–12 mg moxidectin), Moxidectin-d3 enabled precise measurement of pharmacokinetic parameters, including:
-
Area Under the Curve (AUC₀–∞): 1907 ± 1552 ng·h/mL (8 mg fixed dose)
-
Interindividual Variability: 15.3-fold range in AUC₀–∞ for moxidectin
The use of Moxidectin-d3 minimized matrix effects and ionization variability, critical for reliable PK modeling in heterogeneous populations .
Pharmacokinetic Findings from Clinical Trials
Comparative Exposure with Ivermectin
In a randomized trial comparing moxidectin (8 mg) and ivermectin (0.2 mg/kg) combinations, Moxidectin-d3-facilitated assays revealed:
Table 2: Pharmacokinetic Parameters of Moxidectin vs. Ivermectin
| Parameter | Moxidectin (n=58) | Ivermectin (n=58) |
|---|---|---|
| AUC₀–∞ (ng·h/mL) | 3405 (742–11376) | 1906 (692–5900) |
| Cₘₐₓ (ng/mL) | 20.8–314.5 | Not Reported |
| T₁/₂ (h) | Derived from λₐ | Derived from λₐ |
| CL/F (L/h) | 0.7–10.8 | Not Reported |
Geometric mean ratios (GMRs) for AUC₀–t and Cₘₐₓ between moxidectin and ivermectin regimens fell within 80–125%, confirming no clinically significant drug interactions .
Limitations and Future Directions
Current data on Moxidectin-d3 are derived predominantly from a single LC-MS/MS validation study . Further research is needed to:
-
Characterize the synthetic pathway and stability of Moxidectin-d3 under varying storage conditions.
-
Expand its application to other matrices (e.g., cerebrospinal fluid, tissue homogenates).
-
Validate cross-laboratory reproducibility in multicenter trials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume